molecular formula C20H19N3O3S B2934284 2,6-dimethoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 361166-96-3

2,6-dimethoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2934284
CAS No.: 361166-96-3
M. Wt: 381.45
InChI Key: LLAYILDNBRERLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-dimethoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a chemical hybrid scaffold designed for discovery research, integrating distinct pharmacophores known for diverse biological activities. The 2,6-dimethoxybenzamide moiety present in this compound is a structure of significant interest. Research on analogues, such as 2,6-dimethoxy-N-(4-methoxyphenyl)benzamide, has demonstrated potent skin depigmenting effects by a unique mechanism that involves activating dopachrome tautomerase (DCT), leading to a biased production of DHICA-eumelanin without direct inhibition of tyrosinase . This suggests potential applications for this chemical series in dermatological research and melanogenesis studies. Furthermore, the 2,6-dimethoxybenzamide group is also recognized in agricultural chemistry. Quantitative structure-activity relationship (QSAR) studies on compounds featuring this group, specifically 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide derivatives, have established its role as a potent inhibitor of chitin synthesis in insects . This indicates that researchers can investigate this compound's core structure for developing novel insecticides targeting the chitin biosynthesis pathway. The integration of this group with the thienopyrazole ring system, a privileged structure in medicinal chemistry, further expands its potential. Thienopyrimidine and thienopyridine derivatives sharing the thieno[3,4-c] heterocyclic core have been investigated and patented for their utility as anticancer agents, highlighting the therapeutic relevance of this structural class . This compound is presented exclusively for research use in these and other exploratory applications.

Properties

IUPAC Name

2,6-dimethoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-25-16-9-6-10-17(26-2)18(16)20(24)21-19-14-11-27-12-15(14)22-23(19)13-7-4-3-5-8-13/h3-10H,11-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLAYILDNBRERLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

2,6-Dimethoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a thienopyrazole derivative that has attracted attention due to its potential pharmacological properties. This compound combines a benzamide structure with a thienopyrazole core, which is known for various biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C20H19N3O3S\text{C}_{20}\text{H}_{19}\text{N}_{3}\text{O}_{3}\text{S}

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It is believed to modulate various signaling pathways, influencing processes such as apoptosis, inflammation, and cellular proliferation. The exact mechanism may involve binding to targets like acetylcholinesterase (AChE), carbonic anhydrase (hCA), and other metabolic enzymes relevant to neurodegenerative disorders .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thienopyrazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AMCF73.79
Compound BSF-26812.50
Compound CNCI-H46042.30

These findings suggest that the compound may exhibit similar efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells .

Anti-inflammatory Activity

The thienopyrazole core is associated with anti-inflammatory properties. Studies indicate that derivatives can inhibit inflammatory mediators and reduce edema in animal models. The modulation of the autonomic nervous system by these compounds may also play a role in their anti-inflammatory effects .

Neuroprotective Effects

Compounds within this class have been studied for their neuroprotective capabilities. They may exert effects on neurotransmitter systems and inhibit enzymes like AChE, which are crucial in the context of neurodegenerative diseases such as Alzheimer's disease .

Case Studies

  • Cytotoxicity Study : A study investigated the cytotoxic effects of various thienopyrazole derivatives on human cancer cell lines. The results indicated that modifications in the phenyl substituents significantly affected the IC50 values against specific cell lines, demonstrating structure-activity relationships critical for drug design.
  • Anti-inflammatory Assessment : In an experimental model of inflammation, a derivative similar to this compound was administered to assess its ability to reduce paw edema in rats. The results showed a significant reduction in inflammation compared to control groups.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Variations

The thieno[3,4-c]pyrazole core is a common feature among analogs, but substitutions on the benzamide and aryl groups significantly alter pharmacological and physicochemical profiles. Key analogs include:

N-[2-(3,5-Dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3,4,5-triethoxybenzamide
  • Structural Differences :
    • Benzamide group: 3,4,5-Triethoxy substitution vs. 2,6-dimethoxy in the target compound.
    • Aryl substituent: 3,5-Dimethylphenyl vs. simple phenyl in the target.
  • The 3,5-dimethylphenyl group may improve metabolic stability due to reduced susceptibility to oxidative metabolism.
2-((Difluoromethyl)thio)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
  • Structural Differences :
    • Benzamide group: Difluoromethylthio substitution at position 2 vs. 2,6-dimethoxy.
    • Aryl substituent: 4-Methoxyphenyl vs. phenyl.
  • Impact :
    • The difluoromethylthio group introduces electronegative fluorine atoms, which may enhance metabolic stability and alter hydrogen-bonding interactions .
    • The 4-methoxy group on the phenyl ring could improve solubility relative to the target’s unsubstituted phenyl.
Thieno[3,4-c]pyrazol-3-yl Acetamides (Autotaxin Inhibitors)
  • Structural Differences :
    • Core: Acetamide linkage vs. benzamide in the target.
    • Substitutions: Variable aryl and alkyl groups.

Physicochemical and Pharmacological Properties

Property Target Compound 3,4,5-Triethoxy Analog Difluoromethylthio Analog
Molecular Formula C20H19N3O3S C26H31N3O4S C20H17F2N3O2S2
Molecular Weight (g/mol) ~389.44 481.61 433.5
Key Substituents 2,6-Dimethoxy, phenyl 3,4,5-Triethoxy, 3,5-dimethylphenyl 2-(difluoromethylthio), 4-methoxyphenyl
Lipophilicity (logP)* Moderate (~3.5) High (~4.2) Moderate (~3.8)
Solubility Low (methoxy groups) Very low (triethoxy) Moderate (fluorine, methoxy)

*Estimated using fragment-based methods due to lack of experimental data.

Hypothesized Pharmacological Implications

  • Target Compound : The 2,6-dimethoxy arrangement may favor π-π stacking with aromatic residues in enzyme active sites, while the phenyl group provides a hydrophobic anchor.
  • Triethoxy Analog : Increased lipophilicity could enhance membrane permeability but reduce aqueous solubility, limiting bioavailability .
  • Difluoromethylthio Analog : Fluorine atoms may improve metabolic stability and binding affinity through polar interactions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing 2,6-dimethoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalized pyrazole and benzamide precursors. For example, a general method includes refluxing substituted benzaldehyde derivatives with amino-triazole intermediates in ethanol under acidic conditions (e.g., glacial acetic acid) to form the pyrazole core . Subsequent coupling with 2,6-dimethoxybenzoyl chloride via nucleophilic acyl substitution yields the final compound. Optimization of solvent choice (e.g., ethanol, dioxane) and reaction time (4–6 hours) is critical for improving yields .

Q. What spectroscopic techniques are used to characterize this compound, and how are they interpreted?

  • Methodological Answer : Key techniques include:

  • FTIR : Identifies carbonyl (C=O, ~1650–1680 cm⁻¹) and NH stretching (~3200 cm⁻¹) .
  • ¹H/¹³C NMR : Reveals methoxy group signals (δ 3.8–4.0 ppm for ¹H; δ 55–60 ppm for ¹³C) and aromatic protons in the thienopyrazole and benzamide moieties .
  • ESI-MS : Confirms molecular weight (e.g., m/z ~450–500 for related derivatives) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for synthesizing this compound?

  • Methodological Answer : DoE minimizes experimental runs while maximizing data quality. For example:

  • Factors : Vary temperature (80–120°C), solvent polarity (ethanol vs. dioxane), and catalyst loading.
  • Response Variables : Yield, purity, and reaction time.
  • Statistical Analysis : Use a central composite design to identify optimal conditions. Prior studies on similar heterocycles achieved 20–30% yield improvements by applying fractional factorial designs .

Q. How can computational methods (e.g., quantum chemistry) predict reactivity and guide synthesis?

  • Methodological Answer : Quantum chemical calculations (DFT) model transition states and intermediates. For instance:

  • Reaction Path Search : Tools like GRRM or AFIR simulate pathways for pyrazole ring formation, identifying energetically favorable routes .
  • Solvent Effects : COSMO-RS simulations predict solvent interactions to optimize solubility and reaction rates .

Q. What strategies are used to resolve contradictions in reported synthesis yields or biological activity data?

  • Methodological Answer : Contradictions often arise from divergent reaction conditions or impurities. Approaches include:

  • Reproducibility Checks : Validate protocols using identical reagents and equipment.
  • HPLC-PDA Purity Analysis : Detect trace impurities (e.g., unreacted benzaldehyde) that skew bioactivity results .
  • Meta-Analysis : Compare datasets across studies, adjusting for variables like solvent purity or catalyst source .

Q. How can structure-activity relationship (SAR) studies improve the compound’s pharmacological profile?

  • Methodological Answer : SAR involves systematic substitution of functional groups. For example:

  • Thienopyrazole Core : Replace the phenyl group with electron-withdrawing substituents (e.g., -CF₃) to enhance metabolic stability .
  • Benzamide Moiety : Introduce halogens (e.g., Cl, F) at the 2,6-positions to modulate lipophilicity and target binding .
  • Validation : Test derivatives using in vitro assays (e.g., enzyme inhibition) and correlate results with computational docking studies .

Methodological Tools and Frameworks

Q. What role do membrane separation technologies play in purifying this compound?

  • Methodological Answer : Nanofiltration or reverse osmosis membranes isolate the product from reaction byproducts. For example, polyamide membranes with MWCO ~500 Da effectively retain the target compound (MW ~450–500) while permeating smaller impurities .

Q. How can AI-driven automation enhance the scalability of synthesis protocols?

  • Methodological Answer : AI platforms (e.g., closed-loop systems) integrate real-time FTIR/NMR data to adjust reaction parameters dynamically. For instance, machine learning models trained on historical data predict optimal reagent stoichiometry, reducing trial-and-error experimentation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.